5-chloro-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}thiophene-2-sulfonamide
CAS No.: 2415489-04-0
Cat. No.: VC5195098
Molecular Formula: C12H12ClNO2S3
Molecular Weight: 333.86
* For research use only. Not for human or veterinary use.
![5-chloro-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}thiophene-2-sulfonamide - 2415489-04-0](/images/structure/VC5195098.png)
Specification
CAS No. | 2415489-04-0 |
---|---|
Molecular Formula | C12H12ClNO2S3 |
Molecular Weight | 333.86 |
IUPAC Name | 5-chloro-N-[(1-thiophen-3-ylcyclopropyl)methyl]thiophene-2-sulfonamide |
Standard InChI | InChI=1S/C12H12ClNO2S3/c13-10-1-2-11(18-10)19(15,16)14-8-12(4-5-12)9-3-6-17-7-9/h1-3,6-7,14H,4-5,8H2 |
Standard InChI Key | FZYKNCKNFHYSGU-UHFFFAOYSA-N |
SMILES | C1CC1(CNS(=O)(=O)C2=CC=C(S2)Cl)C3=CSC=C3 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a thiophene-2-sulfonamide backbone substituted with a chlorine atom at the 5-position and a cyclopropane-linked thiophen-3-ylmethyl group at the sulfonamide nitrogen (Fig. 1). The cyclopropyl ring introduces steric constraints, potentially influencing conformational stability and binding interactions .
Key Structural Elements:
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Thiophene-2-sulfonamide core: A heterocyclic sulfur-containing aromatic ring coupled to a sulfonamide functional group.
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5-Chloro substituent: Enhances electrophilic character and may modulate electronic interactions in biological systems.
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N-[(1-(Thiophen-3-yl)cyclopropyl)methyl] group: A cyclopropane spacer connecting the sulfonamide nitrogen to a thiophen-3-yl moiety, introducing geometric rigidity .
IUPAC Name and Stereochemistry
The systematic IUPAC name, 5-chloro-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}thiophene-2-sulfonamide, reflects the substituent positions and bonding topology. The compound is achiral due to the absence of stereogenic centers, as confirmed by computational descriptors in related sulfonamides .
Synthesis and Manufacturing
Nucleophilic Substitution
Reaction of 5-chlorothiophene-2-sulfonyl chloride with 1-(thiophen-3-yl)cyclopropanemethylamine in the presence of a base (e.g., triethylamine) yields the target sulfonamide .
Cyclopropanation
Formation of the cyclopropyl ring via [2+1] cycloaddition of carbenes to alkenes, followed by functionalization of the amine group, is a potential precursor step.
Purification and Yield Optimization
Chromatographic techniques (e.g., silica gel column chromatography) and recrystallization from ethanol/water mixtures are standard for isolating sulfonamides, with yields typically ranging from 60–85% for analogous reactions .
Physicochemical Properties
Molecular Formula and Weight
Partition Coefficients
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logP: Estimated at 3.6–4.1 (similar to N-[2-(5-chloro-1H-indol-3-yl)ethyl]thiophene-2-sulfonamide ), indicating moderate lipophilicity.
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logD: pH-dependent distribution profiles align with sulfonamide pKa values (~10–11).
Solubility and Stability
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Aqueous Solubility: Poor solubility in water (<0.1 mg/mL at 25°C), necessitating formulation with co-solvents (e.g., DMSO) .
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Thermal Stability: Stable up to 150°C, as observed in related thiophene sulfonamides.
Analytical Characterization
Spectroscopic Data
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NMR (400 MHz, DMSO-d):
Future Research Directions
Structure-Activity Relationships (SAR)
Systematic modification of the cyclopropyl spacer and thiophene substituents could optimize potency and selectivity .
Toxicology Profiling
Acute and chronic toxicity studies in preclinical models are critical for therapeutic development .
Formulation Strategies
Nanoparticle encapsulation or prodrug design may address solubility limitations.
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